Compound Description: Osimertinib (also known as AZD9291) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) []. It demonstrates remarkable efficacy against EGFR mutations, including the T790M mutation often implicated in resistance to first and second-generation EGFR TKIs []. This makes osimertinib a crucial drug in the treatment of non-small cell lung cancer (NSCLC) [].
Relevance: While the specific structure of osimertinib isn't detailed in the provided abstracts, its mention alongside the synthesis of (E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one suggests a structural relationship. The latter compound is a known key intermediate in the synthesis of osimertinib []. Given that (E)-2-cyano-N-(4-methoxybenzyl)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)acrylamide also contains a substituted acrylamide moiety, akin to osimertinib, it is plausible that these compounds share a common structural lineage or exhibit similar modes of action as kinase inhibitors.
Compound Description: This compound [] is classified as a third-generation EGFR-TKI, signifying its role in targeting EGFR mutations, particularly T790M and L858R, which are frequently associated with resistance to previous generations of EGFR inhibitors []. These inhibitors are pivotal in the treatment of various cancers, including NSCLC.
Compound Description: This molecule [], another third-generation EGFR-TKI, exhibits potent inhibitory activity against EGFR, specifically targeting the T790M mutation. This activity makes it a potential candidate for cancer therapy, especially for NSCLC where this mutation often leads to drug resistance.
Compound Description: Similar to the previous two compounds, this one [] belongs to the third generation of EGFR-TKIs. It demonstrates efficacy in inhibiting EGFR, particularly the T790M mutant form, marking it as a promising candidate for overcoming drug resistance in cancer treatments.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.